molecular formula C27H32O15 B1195357 Butrin CAS No. 492-13-7

Butrin

Cat. No. B1195357
CAS RN: 492-13-7
M. Wt: 596.5 g/mol
InChI Key: QVCQYYYTMIZOGK-VQBAZXIRSA-N
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Description

“Butrin” is a brand name for the drug Bupropion . It is an atypical antidepressant primarily used to treat major depressive disorder and to support smoking cessation . Bupropion has several features that distinguish it from other antidepressants: it does not usually cause sexual dysfunction, it is not associated with weight gain and sleepiness, and it is more effective than SSRIs at improving symptoms of hypersomnia and fatigue .


Molecular Structure Analysis

Bupropion’s molecular formula is C13H18ClNO . Its structure closely resembles that of diethylpropion; it is related to phenylethylamines . The ChemSpider ID for Bupropion is 144321 .

Scientific Research Applications

Constitution and Chemical Properties

  • Butrin, identified as 3′:7-diglucoside of butin, is unique among anthoxanthins and anthocyanin pigments due to its glycoside structure, with sugar residues in two different positions. This characteristic highlights its chemical complexity and potential for diverse applications (Rao & Seshadri, 1941).

Therapeutic Applications

  • Anti-Inflammatory and Anti-Cancer Properties :
    • Butrin, derived from Butea monosperma, demonstrates significant anti-inflammatory effects by inhibiting nuclear factor-κB in activated human mast cells. This inhibition leads to reduced production of tumor necrosis factor-α, interleukin-6, and interleukin-8, suggesting therapeutic potential in conditions like rheumatoid arthritis and potentially other inflammatory diseases (Rasheed et al., 2010).
  • Chemopreventive Effects in Cancer :
    • In studies focusing on colorectal cancer, butrin, among other compounds from Butea monosperma, showed efficacy in inhibiting aberrant crypt foci formation, a precursor to colorectal cancer. This suggests its potential role in cancer chemoprevention (Subramaniyan et al., 2016).

Antioxidant Activity

  • Butrin, when studied for its antioxidant properties, did not show a reduction in DPPH (a free radical), indicating that its antioxidant potential might be limited or context-dependent. This aspect requires further investigation to understand its applicability in oxidative stress-related conditions (Jassbi et al., 2004).

Skin Inflammation and Anti-Aging Properties

  • A study on the anti-inflammatory mechanism of butrin in skin inflammation revealed its potential in reducing pro-inflammatory cytokines and inhibiting metalloproteinases. These properties suggest its use in treating skin inflammatory conditions and possibly in anti-aging formulations (Krolikiewicz-Renimel et al., 2013).

Hepatoprotective Effects

  • Butrin, along with isobutrin, demonstrated significant antihepatotoxic activity, suggesting its potential in treating liver disorders. This application is especially relevant given the traditional use of Butea monosperma in Indian medicine for liver health (Wagner et al., 1986).

Safety And Hazards

Bupropion carries a black box warning for severe neuropsychiatric symptoms, including agitation, anxiety, delusions, hallucinations, panic disorder, paranoia, and psychosis . It also increases the risk of seizures . Bupropion is not suitable for people with seizure disorders, eating disorders, or undergoing alcohol, anticonvulsant, barbiturate, or benzodiazepine withdrawal .

properties

CAS RN

492-13-7

Product Name

Butrin

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1

InChI Key

QVCQYYYTMIZOGK-VQBAZXIRSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

synonyms

7,3',4'-trihydroxyflavanone-7,3'-diglucoside
butrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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